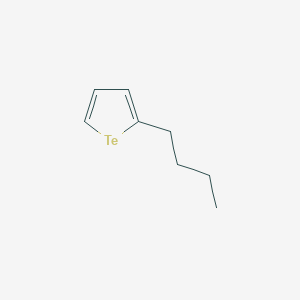

2-Butyltellurophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

851761-84-7 |

|---|---|

Molecular Formula |

C8H12Te |

Molecular Weight |

235.8 g/mol |

IUPAC Name |

2-butyltellurophene |

InChI |

InChI=1S/C8H12Te/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3 |

InChI Key |

DPHVKWCONXURKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C[Te]1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Butyltellurophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-butyltellurophene, a heterocyclic organotellurium compound. The information presented is compiled from established chemical literature and is intended to serve as a comprehensive resource for professionals in research and development.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-lithiotellurophene with butyl bromide. This method, detailed by Fringuelli et al., involves the in-situ generation of the lithiated tellurophene species followed by alkylation.

Experimental Protocol

The following protocol is adapted from the procedure described by Fringuelli, Gronowitz, Hörnfeldt, Johnson, and Taticchi in Acta Chemica Scandinavica B 30 (1976).[1]

Materials:

-

Tellurophene

-

n-Butyllithium in hexane

-

n-Butyl bromide

-

Anhydrous diethyl ether

-

Ice-water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

To a solution of tellurophene in anhydrous diethyl ether, an ethereal solution of n-butyllithium is added dropwise under a nitrogen atmosphere at room temperature.

-

The reaction mixture is stirred for an additional 30 minutes to ensure the complete formation of 2-lithiotellurophene.

-

The solution is then cooled, and n-butyl bromide is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for two hours.

-

After cooling, the reaction is quenched by the careful addition of ice-water.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic phases are washed with a saturated aqueous sodium bicarbonate solution and then with water until neutral.

-

The organic phase is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation.

Characterization Data

The characterization of this compound is crucial for confirming its identity and purity. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Boiling Point | 124 °C / 80 mmHg | [1] |

| Yield | 53% | [1] |

| ¹H NMR Chemical Shifts (δ, ppm) | Value | Reference |

| H5 | 7.91 | [1] |

| H3 | 7.50 | [1] |

| H4 | 6.89 | [1] |

| CH₂ (α) | 2.91 | [1] |

| (CH₂)₂ (β, γ) | 1.8 - 1.2 | [1] |

| CH₃ (δ) | 0.93 | [1] |

| ¹³C NMR Chemical Shifts (δ, ppm) | Value | Reference |

| C2 | 140.7 | [1] |

| C5 | 137.9 | [1] |

| C3 | 127.9 | [1] |

| C4 | 124.0 | [1] |

| CH₂ (α) | 36.3 | [1] |

| CH₂ (β) | 33.7 | [1] |

| CH₂ (γ) | 22.2 | [1] |

| CH₃ (δ) | 13.8 | [1] |

| Coupling Constants (J, Hz) | Value | Reference |

| J(Te-C5) | 196.5 | [1] |

| J(Te-C3) | 61.0 | [1] |

| J(4-5) | 7.60 | [1] |

| J(3-4) | 5.60 | [1] |

| J(3-5) | 1.95 | [1] |

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

References

electronic structure of 2-Butyltellurophene

An in-depth analysis of the reveals key insights into its molecular orbital characteristics and electrochemical behavior. This technical guide synthesizes findings from computational and experimental studies to provide a comprehensive overview for researchers, scientists, and professionals in drug development. The electronic properties of substituted tellurophenes are of growing interest due to their potential applications in organic electronics and medicinal chemistry.

Molecular Orbital Analysis

The electronic landscape of 2-Butyltellurophene is primarily defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the molecule's reactivity, charge transport properties, and electronic absorption spectra.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these properties. For a series of 2-substituted tellurophenes, including this compound, calculations have shown that the HOMO is a π-orbital with significant contributions from the tellurium atom and the carbon atoms of the tellurophene ring. The LUMO is typically a π*-orbital, also delocalized over the ring system. The butyl substituent at the 2-position primarily exerts an electron-donating effect through induction, which can raise the energy of the HOMO and LUMO levels compared to the unsubstituted tellurophene.

Quantitative Electronic Data

The calculated and experimentally determined electronic properties of this compound and related compounds are summarized below. These values provide a quantitative basis for understanding its electronic behavior.

| Property | This compound (Calculated) | Unsubstituted Tellurophene (Calculated) | Unsubstituted Tellurophene (Experimental) |

| HOMO Energy (eV) | -5.18 | -5.33 | -7.81 (Ionization Potential) |

| LUMO Energy (eV) | -0.55 | -0.63 | Not Directly Measured |

| HOMO-LUMO Gap (eV) | 4.63 | 4.70 | - |

| Dipole Moment (Debye) | 0.65 | 0.41 | - |

Note: Calculated values are often shifted compared to experimental ionization potentials due to the different physical phenomena they represent. The trend of the butyl group raising the HOMO energy is the key takeaway.

Experimental and Computational Protocols

The data presented in this guide are derived from a combination of experimental techniques and theoretical calculations. Understanding these methodologies is essential for interpreting the results accurately.

Computational Methodology: Density Functional Theory (DFT)

The theoretical calculations for 2-substituted tellurophenes were performed using the Gaussian 09 software package. The geometries of the molecules were optimized without symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set for C and H atoms. For the tellurium atom, the Stuttgart/Dresden (SDD) effective core potential was employed. This combination is well-established for providing a reliable description of the electronic structure of molecules containing heavy elements. Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima.

Caption: Workflow for DFT calculation of electronic properties.

Experimental Methodology: Cyclic Voltammetry

Experimental determination of the oxidation potential, which is related to the HOMO energy, is often performed using cyclic voltammetry (CV). A typical setup involves a three-electrode system (working, reference, and counter electrodes) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential of the working electrode is swept, and the resulting current is measured. The oxidation potential corresponds to the energy required to remove an electron from the HOMO.

Molecular Orbital Energy Levels

The relative energies of the frontier molecular orbitals dictate the electronic transitions and reactivity of the molecule. The electron-donating butyl group destabilizes the HOMO of this compound relative to the unsubstituted parent compound, leading to a lower ionization potential and a slightly smaller HOMO-LUMO gap. This effect generally enhances the molecule's reactivity towards electrophiles.

Caption: Frontier molecular orbital energy level comparison.

This comprehensive analysis underscores the influence of alkyl substitution on the electronic properties of tellurophenes. The combination of computational and experimental approaches provides a robust framework for understanding and predicting the behavior of these heterocycles, paving the way for their rational design in various advanced applications.

Spectroscopic Analysis of 2-Butyltellurophene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-butyltellurophene, a key organotellurium compound with applications in various research fields, including drug development and bioimaging. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the synthesis and characterization of this compound.

Introduction

This compound is a heterocyclic organic compound containing a tellurium atom within a five-membered aromatic ring, substituted with a butyl group at the 2-position. The unique properties of tellurium, including its large atomic radius and distinct isotopic signature, make tellurophene derivatives valuable as heavy-atom labels and probes in various analytical techniques. This guide details the spectroscopic characterization of this compound, providing a foundation for its application in scientific research.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the generation of a tellurophene precursor followed by alkylation. The following experimental protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tellurium powder

-

Sodium borohydride (NaBH₄)

-

1,4-Dichlorobut-2-yne

-

n-Butyllithium (n-BuLi)

-

1-Bromobutane

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation of Sodium Telluride (Na₂Te): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of tellurium powder in anhydrous ethanol is prepared. Sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred until the tellurium powder is completely consumed, resulting in a colorless solution of sodium telluride.

-

Synthesis of Tellurophene: To the freshly prepared sodium telluride solution, 1,4-dichlorobut-2-yne is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The residue is extracted with diethyl ether, and the organic layer is washed with degassed water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude tellurophene.

-

Butylation of Tellurophene: The crude tellurophene is dissolved in anhydrous diethyl ether and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for one hour. 1-Bromobutane is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound as a pure compound.

Synthesis Workflow Diagram

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy. At present, detailed public data for UV-Vis, Mass Spectrometry, and IR spectroscopy for this compound is limited in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are crucial for confirming the presence and connectivity of the butyl group and the tellurophene ring protons and carbons.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Sample Preparation: A small amount of the purified this compound is dissolved in the deuterated solvent in an NMR tube.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Data for this compound

The following tables summarize the chemical shifts (δ) for the protons and carbons in this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Protons on Tellurophene Ring | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.6 - 8.8 | d | ~7.0 |

| H-3 | ~7.6 - 7.8 | d | ~4.0 |

| H-4 | ~7.0 - 7.2 | dd | ~7.0, ~4.0 |

| Protons on Butyl Group | |||

| -CH₂- (α to ring) | ~2.8 - 3.0 | t | ~7.5 |

| -CH₂- | ~1.6 - 1.8 | sextet | ~7.5 |

| -CH₂- | ~1.3 - 1.5 | sextet | ~7.5 |

| -CH₃ | ~0.9 - 1.0 | t | ~7.5 |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbons on Tellurophene Ring | Chemical Shift (δ, ppm) |

| C-2 | ~145 - 147 |

| C-5 | ~135 - 137 |

| C-3 | ~130 - 132 |

| C-4 | ~128 - 130 |

| Carbons on Butyl Group | |

| -CH₂- (α to ring) | ~35 - 37 |

| -CH₂- | ~33 - 35 |

| -CH₂- | ~22 - 24 |

| -CH₃ | ~13 - 15 |

Other Spectroscopic Techniques (Expected Characteristics)

-

UV-Visible (UV-Vis) Spectroscopy: Tellurophenes typically exhibit absorption maxima in the UV region, often between 200 and 300 nm. The electronic transitions responsible for these absorptions are π → π* transitions within the aromatic ring. The position of the λmax can be influenced by the nature of the substituent on the ring.

-

Mass Spectrometry (MS): The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the multiple stable isotopes of tellurium. The fragmentation pattern would likely involve the loss of the butyl group and cleavage of the tellurophene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic ring protons and the aliphatic protons of the butyl group. C=C stretching vibrations of the tellurophene ring would also be present in the fingerprint region.

Conclusion

This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of this compound. The provided experimental protocols and tabulated NMR data serve as a valuable resource for researchers working with this compound. While detailed public data for other spectroscopic techniques are currently scarce, the expected characteristics have been outlined. Further studies are encouraged to fully elucidate the spectroscopic properties of this and other tellurophene derivatives to expand their applications in science and technology.

Initial Synthesis Attempts of 2-Butyltellurophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurophenes, the tellurium-containing analogues of thiophenes and selenophenes, are a class of heterocyclic compounds that have garnered increasing interest due to their unique electronic and photophysical properties. The incorporation of the heavy tellurium atom imparts distinct characteristics to these molecules, making them promising candidates for applications in organic electronics, photovoltaics, and as components of theranostic agents. The synthesis of specifically substituted tellurophenes, such as 2-Butyltellurophene, is a key step towards modulating their physical and biological properties. This guide focuses on the initial synthetic strategies that can be employed to access this target molecule.

Proposed Synthetic Pathway

The most logical and direct approach to the synthesis of this compound involves a two-step sequence:

-

Synthesis of the parent, unsubstituted tellurophene.

-

Selective C-2 lithiation of tellurophene followed by alkylation with a butyl electrophile.

This strategy leverages the known reactivity of tellurophene, which can be selectively metalated at the position adjacent to the tellurium atom.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of Unsubstituted Tellurophene

Several methods have been reported for the synthesis of the parent tellurophene. One of the more accessible methods involves the reaction of a suitable C4 precursor with a tellurium source. A common approach is the reaction of 1,3-butadiyne with sodium telluride.

Protocol: (Adapted from analogous tellurophene syntheses)

-

Preparation of Sodium Telluride (Na₂Te): In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add elemental tellurium powder (1.0 eq). To this, add anhydrous N,N-dimethylformamide (DMF). While stirring under a nitrogen atmosphere, add sodium borohydride (2.5 eq) portion-wise. The mixture is then heated to 80 °C for 1 hour, during which the solution should turn a deep purple color, indicating the formation of sodium telluride.[1]

-

Reaction with 1,3-Butadiyne: Cool the sodium telluride solution to room temperature. A solution of 1,3-butadiyne (generated in situ or used as a solution) is then slowly added to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent such as diethyl ether or hexane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude tellurophene is then purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound via Lithiation and Alkylation

The selective functionalization of the tellurophene ring at the 2-position can be achieved through metalation with a strong base, followed by quenching with an appropriate electrophile.

Protocol:

-

Lithiation of Tellurophene: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve freshly purified tellurophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (n-BuLi) (1.1 eq) dropwise via a syringe. The reaction mixture is typically stirred at -78 °C for 1-2 hours. The formation of the 2-lithiated tellurophene can be inferred by a color change.

-

Alkylation with Butyl Bromide: To the solution of 2-lithiated tellurophene at -78 °C, add 1-bromobutane (1.2 eq) dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluting with hexane) to yield this compound.

Quantitative Data

While specific yield and reaction parameter data for the synthesis of this compound are not available, the following table summarizes typical data for analogous reactions involving the synthesis and functionalization of tellurophene and related heterocycles. This information can serve as a valuable benchmark for optimizing the synthesis of the target compound.

| Reaction Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) | Reference |

| Tellurophene Synthesis | 1,3-Butadiyne, Te | NaBH₄, DMF, 80 °C | Tellurophene | 40-60 | Analogous Syntheses |

| Lithiation/Alkylation | Tellurophene | 1. n-BuLi, THF, -78 °C2. Electrophile | 2-Substituted Tellurophene | 50-80 | Analogous Reactions |

| Stille Coupling | 2-(Tributylstannyl)tellurophene, Aryl Iodide | Pd(PPh₃)₄, CuI, CsF, DMF | 2-Aryl-tellurophene | 60-90 | [2] |

Logical Relationships in Synthesis

The successful synthesis of this compound is contingent on a series of logical dependencies, from the availability of starting materials to the successful execution of each reaction step and subsequent purification.

Caption: Logical workflow for this compound synthesis.

Conclusion

The synthesis of this compound, while not explicitly detailed in the current scientific literature, is a feasible objective for researchers equipped with the standard techniques of organometallic and heterocyclic chemistry. The proposed two-step pathway, involving the synthesis of the parent tellurophene followed by a directed metalation-alkylation strategy, represents a robust and logical approach. The experimental protocols and comparative data provided in this guide are intended to serve as a foundational resource for the successful synthesis and subsequent investigation of this novel organotellurium compound. Careful optimization of reaction conditions and rigorous purification will be paramount to obtaining the target molecule in good yield and high purity.

References

The Fundamental Chemistry of Alkyl-Substituted Tellurophenes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tellurophenes, the tellurium-containing analogs of thiophenes and selenophenes, are a unique class of five-membered heterocyclic compounds that have garnered increasing interest in materials science and medicinal chemistry. The incorporation of the heavy tellurium atom imparts distinct electronic and photophysical properties, including lower optical bandgaps, enhanced intersystem crossing, and unique redox behavior, making them promising candidates for applications in organic electronics, photovoltaics, and as therapeutic agents.[1][2] Alkyl substitution on the tellurophene ring provides a crucial handle to tune their solubility, solid-state packing, and electronic properties, thereby enabling the rational design of materials with tailored functionalities.

This guide provides a comprehensive overview of the fundamental chemistry of alkyl-substituted tellurophenes, covering their synthesis, reactivity, and key physicochemical properties. Detailed experimental protocols for seminal reactions and a summary of important quantitative data are presented to facilitate further research and development in this exciting field.

Synthesis of Alkyl-Substituted Tellurophenes

The synthesis of alkyl-substituted tellurophenes can be broadly categorized into methods involving the construction of the tellurophene ring and the functionalization of a pre-formed tellurophene core.

Ring Formation Syntheses

A common and effective method for constructing the tellurophene ring involves the reaction of a suitable 1,3-diyne precursor with a tellurium source, typically sodium telluride (Na₂Te).

2.1.1. Synthesis of Sodium Telluride (Na₂Te)

Sodium telluride is a key reagent for the synthesis of tellurophenes. It is highly air-sensitive and is typically prepared in situ by the reduction of elemental tellurium.

Experimental Protocol: In Situ Generation of Sodium Telluride [3]

-

Materials: Tellurium powder, sodium borohydride (NaBH₄), deoxygenated solvent (e.g., DMF or ethanol/water).

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add tellurium powder (1.0 eq) to a stirred solution of sodium borohydride (2.5 eq) in the chosen deoxygenated solvent.

-

Heat the mixture (e.g., to 80 °C in DMF) and stir for 1 hour. The formation of sodium telluride is indicated by the appearance of a deep purple color.

-

The resulting solution of Na₂Te is used directly in the subsequent reaction with the diyne.

-

2.1.2. Synthesis of 2,5-Dialkyltellurophenes from 1,3-Diynes

Symmetrically substituted 2,5-dialkyltellurophenes can be synthesized from the corresponding 1,4-disubstituted-1,3-diynes.

Experimental Protocol: Synthesis of a 2,5-Dialkyltellurophene

-

Materials: 1,4-Dialkyl-1,3-diyne, in situ generated sodium telluride solution.

-

Procedure:

-

To the freshly prepared solution of sodium telluride at an appropriate temperature (e.g., room temperature to reflux), add the 1,4-dialkyl-1,3-diyne (1.0 eq) dropwise.

-

Stir the reaction mixture for a specified time (e.g., 3-5 hours) until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., n-hexane or ethyl acetate).

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

-

Post-Functionalization of the Tellurophene Ring

Alkyl groups can also be introduced onto a pre-existing tellurophene ring through various C-C bond-forming reactions.

2.2.1. Lithiation and Alkylation

Direct lithiation of the C2 and C5 positions of the tellurophene ring, followed by quenching with an alkyl halide, is a viable method for introducing alkyl substituents.

2.2.2. Palladium-Catalyzed Cross-Coupling Reactions

Stille and Suzuki cross-coupling reactions are powerful tools for the synthesis of asymmetrically substituted tellurophenes. These reactions typically involve the coupling of a halogenated tellurophene with an organostannane or an organoboron reagent in the presence of a palladium catalyst.

Experimental Protocol: Stille Coupling of a Bromotellurophene with an Alkylstannane

-

Materials: 2-Bromotellurophene derivative, alkyltributylstannane, palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., toluene or DMF).

-

Procedure:

-

Under an inert atmosphere, dissolve the 2-bromotellurophene (1.0 eq), alkyltributylstannane (1.1 eq), and the palladium catalyst (e.g., 4 mol%) in the chosen solvent.

-

Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir for the required duration (monitored by TLC or GC-MS).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is then purified by column chromatography to isolate the desired 2-alkyltellurophene.

-

Reactivity of Alkyl-Substituted Tellurophenes

Alkyl-substituted tellurophenes exhibit a rich reactivity profile, primarily centered around the tellurium atom and the aromatic ring.

Electrophilic Aromatic Substitution

The tellurophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. The π-electron-rich nature of the ring facilitates attack by electrophiles, predominantly at the C2 and C5 positions. Computational studies suggest that the reaction proceeds through the formation of a Wheland-type intermediate.[4]

Oxidation of the Tellurium Center

The tellurium atom in alkyl-substituted tellurophenes is susceptible to oxidation by various oxidizing agents, including halogens, to form hypervalent Te(IV) species.[2][5] This redox chemistry is often reversible and can be triggered by light, leading to potential applications in energy storage and photoredox catalysis.[2]

Mechanism of Halogen-Induced Oxidation

Computational studies on the oxidative addition of bromine to a diphenyltellurophene support a three-step mechanism:[2][5]

-

Formation of an initial η¹ association complex between the tellurophene and the bromine molecule.

-

Formation of a monobrominated intermediate.

-

Formation of the final dibrominated Te(IV) product.

Physicochemical Properties

The incorporation of alkyl substituents significantly influences the physical and electronic properties of tellurophenes.

Structural Properties

The geometry of the tellurophene ring is planar. The C-Te bond lengths are typically in the range of 2.05-2.10 Å, and the C-Te-C bond angle is approximately 80-83°. Alkyl substitution can induce minor distortions in the ring geometry.

| Compound | C-Te Bond Length (Å) | **C-Te-C Bond Angle (°) ** | Reference |

| Tellurophene | 2.046 | 82.0 | [6] |

| 3,4-Dimethoxytellurophene | ~2.08 | ~81.0 | [7] |

Table 1: Selected Structural Data for Tellurophene Derivatives.

Spectroscopic Properties

4.2.1. NMR Spectroscopy

¹H, ¹³C, and ¹²⁵Te NMR spectroscopy are invaluable tools for the characterization of alkyl-substituted tellurophenes. The chemical shifts are sensitive to the nature and position of the alkyl substituents. ¹²⁵Te NMR, in particular, offers a wide chemical shift range, providing detailed information about the electronic environment of the tellurium atom.[8]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹²⁵Te NMR (δ, ppm) | Reference |

| Tellurophene | 7.85 (H2/H5), 7.25 (H3/H4) | 128.0 (C3/C4), 125.0 (C2/C5) | 782 | [8] |

| 2,5-Dimethyltellurophene | 6.75 (H3/H4), 2.40 (CH₃) | 138.0 (C2/C5), 127.5 (C3/C4), 15.0 (CH₃) | 730 | [8] |

Table 2: Representative NMR Spectroscopic Data for Tellurophenes (in CDCl₃).

4.2.2. UV-Visible Absorption and Photoluminescence

Alkyl-substituted tellurophenes typically exhibit absorption maxima in the UV region. The position of the absorption bands is influenced by the extent of conjugation and the nature of the alkyl substituents.[5] Compared to their thiophene and selenophene counterparts, tellurophenes generally show a red-shift in their absorption spectra, indicative of a smaller HOMO-LUMO gap.[1] Some tellurophene derivatives exhibit fluorescence, and the introduction of heavy tellurium atoms can promote intersystem crossing to the triplet state, leading to phosphorescence.[5]

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

| Poly(3-hexyltellurophene) | Solution | ~550 | - | Low fluorescence | [5] |

| 2,5-Diphenyltellurophene | Chloroform | 342 | - | - | [5] |

| PT-Br₂ adduct | Chloroform | 433 | - | - | [5] |

Table 3: Photophysical Data for Selected Tellurophene Derivatives.

Visualizations

Experimental Workflows

References

- 1. Developments in polytellurophenes and tellurophene-containing polymers: from synthesis to applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00439J [pubs.rsc.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (Te) Tellurium NMR [chem.ch.huji.ac.il]

The Dawn of a New Heterocycle: A Technical Guide to the Discovery of Novel Tellurophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, characterization, and emerging applications of novel tellurophene derivatives. As the heaviest and least electronegative of the chalcogen-containing heterocycles, tellurophenes possess unique electronic and photophysical properties that are capturing the attention of researchers in materials science and medicinal chemistry. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows to accelerate innovation in this exciting field.

Core Properties and Applications

Tellurophene-containing molecules and polymers are being investigated for a range of applications, driven by their distinct characteristics:

-

Optoelectronic Properties: The presence of the heavy tellurium atom leads to significant spin-orbit coupling, facilitating intersystem crossing and making tellurophene derivatives promising candidates for applications in organic electronics, such as organic field-effect transistors (OFETs), and as phosphorescent emitters.

-

Photodynamic Therapy (PDT): The ability to efficiently generate singlet oxygen (¹O₂) upon photoirradiation has positioned tellurophene derivatives as potent photosensitizers for PDT in cancer therapy. The heavy-atom effect enhances the generation of reactive oxygen species (ROS), leading to localized cytotoxicity in tumor tissues upon light activation.

-

Biomedical Imaging: The unique mass of tellurium allows for its detection by mass cytometry, opening up possibilities for multimodal theranostic agents that combine therapeutic activity with bioimaging capabilities.

Synthesis of Novel Tellurophene Derivatives

The synthesis of functionalized tellurophenes can be challenging due to the sensitivity of organotellurium compounds. However, several strategies have been developed to access a variety of derivatives.

General Synthetic Strategies

The construction of the tellurophene ring often involves the reaction of a tellurium nucleophile with a suitable four-carbon synthon. A common method is the reaction of sodium telluride (Na₂Te) with 1,4-disubstituted-1,3-diynes. The sodium telluride can be generated in situ from tellurium metal and a reducing agent like sodium borohydride.

Subsequent functionalization of the tellurophene core can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of a wide range of aryl and other functional groups at the 2- and 5-positions.

Experimental Protocols

Synthesis of a Tellurophene-Appended BODIPY Photosensitizer

This protocol details the synthesis of a tellurophene-BODIPY conjugate, a promising agent for photodynamic therapy.[1]

a. Synthesis of Tellurophene-2-BPin

-

Preparation of Sodium Telluride: Elemental tellurium is reduced with a suitable reducing agent (e.g., sodium hydroxymethanesulfinate dihydrate, Rongalite) in an aqueous solution to form sodium telluride.

-

Reaction with a Diyne: The freshly prepared sodium telluride solution is reacted with a trimethylsilyl-capped 1,3-butadiyne to yield 2,5-bis(trimethylsilyl)tellurophene.

-

Deprotection and Bromination: The trimethylsilyl groups are removed in situ, and the crude tellurophene is treated with bromine to form the 1,1-dibromotellurophene, which can be purified by filtration.

-

Reduction and Borylation: The purified dibromotellurophene is reduced back to the parent tellurophene, which is then borylated using an appropriate boron source (e.g., pinacolborane) in the presence of a suitable catalyst to yield tellurophene-2-BPin.

b. Suzuki-Miyaura Coupling to a BODIPY Core

-

Reactants: Tellurophene-2-BPin is coupled with a bromo-functionalized BODIPY derivative.

-

Catalyst and Base: The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Solvent and Temperature: A suitable solvent system, such as a mixture of toluene, ethanol, and water, is used, and the reaction is heated to ensure completion.

-

Purification: The final tellurophene-appended BODIPY is purified using column chromatography.

Synthesis of 2,5-Diaryl Tellurophenes

This protocol describes a general method for the synthesis of 2,5-diaryl tellurophenes, which are valuable building blocks for organic electronic materials.

-

Generation of Sodium Telluride: As described in the previous protocol, sodium telluride is prepared in situ.

-

Reaction with a Diaryl Diyne: The sodium telluride solution is reacted with a 1,4-diaryl-1,3-butadiyne. The diaryl diyne can be synthesized via Sonogashira coupling of the corresponding aryl halides with trimethylsilylacetylene, followed by deprotection and oxidative coupling.

-

Workup and Purification: After the reaction is complete, the mixture is extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography to yield the 2,5-diaryl tellurophene.

Quantitative Data

The following tables summarize key quantitative data for representative novel tellurophene derivatives.

| Derivative | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference |

| Tellurophene-Appended BODIPY 1 | 525 | 545 | 0.26 ± 0.01 | [1] |

| Tellurophene-Appended BODIPY 2 | 650 | 670 | 0.51 | |

| 2,5-Diphenyltellurophene | 350 | 420 (phosphorescence) | Not Reported | |

| Tellurophene-vinylene Copolymer | 600-800 | Not Applicable | Not Applicable | [2] |

Table 1: Photophysical Properties of Novel Tellurophene Derivatives

| Derivative | Cell Line | IC₅₀ (nM) (with irradiation) | Phototoxic Index (PI) | Reference |

| Tellurophene-Appended BODIPY 1 | HeLa | 100-200 | ~80 | [1] |

| Telluroviologen Derivative | A549 | 50 | >100 |

Table 2: In Vitro Cytotoxicity Data for Tellurophene-Based Photosensitizers

Visualizations

Experimental Workflow for Synthesis and Evaluation of a Tellurophene-Based Photosensitizer

The following diagram illustrates the general workflow from the synthesis of a tellurophene derivative to its evaluation as a photosensitizer for photodynamic therapy.

Caption: Workflow for the development of tellurophene-based photosensitizers.

Logical Relationship in Photodynamic Therapy

The diagram below outlines the principle of photodynamic therapy using a tellurophene-based photosensitizer.

References

Predicting the Optoelectronic Properties of 2-Butyltellurophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted optoelectronic properties of 2-Butyltellurophene, a promising organic semiconductor material. Leveraging available data from analogous poly(3-alkyltellurophene)s, this document outlines the expected performance characteristics, detailed experimental protocols for its synthesis and characterization, and visual representations of its molecular and electronic structure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel organic electronic materials and their potential applications.

Predicted Optoelectronic Properties

The optoelectronic properties of poly(this compound) are predicted based on the characterization of similar poly(3-alkyltellurophene)s, such as poly(3-hexyltellurophene) and poly(3-dodecyltellurophene). The inclusion of the tellurium heteroatom is known to decrease the bandgap and enhance charge carrier mobility compared to its thiophene and selenophene counterparts.

Optical Properties

| Property | Predicted Value/Range | Method of Determination |

| Absorption Maximum (λmax) | 550 - 650 nm (in thin film) | UV-Vis Spectroscopy |

| Optical Bandgap (Eg) | ~1.4 eV | Tauc Plot from UV-Vis data |

| Photoluminescence (PL) Emission | 700 - 800 nm | Photoluminescence Spectroscopy |

Electronic Properties

| Property | Predicted Value/Range | Method of Determination |

| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -5.2 eV | Cyclic Voltammetry (CV) |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.6 to -3.8 eV | Cyclic Voltammetry (CV) |

| Hole Mobility (μh) | 10⁻³ - 10⁻² cm²/Vs | Organic Field-Effect Transistor (OFET) |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the this compound monomer and its subsequent polymerization, as well as the standard protocols for characterizing its optoelectronic properties. These protocols are adapted from established methods for similar 3-alkyltellurophenes.

Synthesis of this compound Monomer

The synthesis of the this compound monomer can be achieved through a multi-step process involving the formation of a tellurophene ring with a butyl side chain. A general synthetic route is outlined below.

Methodological & Application

Application Notes and Protocols for Tellurophene-Based Organic Thin-Film Transistors

Topic: Utilizing Tellurophene Derivatives in Organic Thin-Film Transistors (OTFTs)

Audience: Researchers, scientists, and professionals in materials science and organic electronics.

Introduction: While 2-Butyltellurophene is not a commonly reported semiconductor in the literature for organic thin-film transistors (OTFTs), the broader class of tellurophene-containing materials, particularly dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, has emerged as a promising area of research. These materials are explored for their unique electronic properties stemming from the incorporation of the heavy chalcogen atom, tellurium. This document provides detailed application notes and protocols based on the development of solution-processable DTT derivatives for OTFTs, which demonstrate the potential of this class of compounds in organic electronics.

Tellurophene-based semiconductors are of interest due to their potential for narrow bandgaps and strong intermolecular interactions, which can facilitate efficient charge transport. The protocols and data presented herein are based on published research on novel DTT derivatives and are intended to serve as a guide for the fabrication and characterization of tellurophene-based OTFTs.

Data Presentation

The performance of OTFTs is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Below is a summary of the performance of OTFTs based on three novel solution-processable dithieno[3,2-d:2′,3′-d]thiophene (DTT) derivatives.[1]

| Compound | Substituent R Group | Highest Mobility (μmax) [cm²/Vs] | Average Mobility (μavg) [cm²/Vs] | On/Off Ratio (Ion/Ioff) |

| 1 (2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene) | -Octyl | 0.15 | 0.10 | > 10⁷ |

| 2 (2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene) | -Thiophene-Octyl | 0.05 | 0.02 | > 10⁶ |

| 3 (2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene) | -Thiophene-(2-Ethylhexyl) | 0.01 | 0.007 | > 10⁶ |

Table 1: Performance summary of solution-processed OTFTs based on different DTT derivatives. Data is extracted from solution-processed, top-contact/bottom-gate devices.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of a representative DTT derivative and the fabrication and characterization of OTFTs.

Synthesis of 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (Compound 2)

This protocol describes a typical cross-coupling reaction for the synthesis of a DTT derivative.

Materials:

-

2,6-diiododithieno[3,2-b:2′,3′-d]thiophene

-

Tributyl(5-octylthiophen-2-yl)stannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Dry Toluene

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Silica Gel

Procedure:

-

Dissolve 2,6-diiododithieno[3,2-b:2′,3′-d]thiophene (200 mg, 0.45 mmol), tributyl(5-octylthiophen-2-yl)stannane (477 mg, 0.98 mmol), and Pd(PPh₃)₄ (26 mg, 0.02 mmol) in dry toluene (15 mL) in a reaction flask.[1]

-

Reflux the mixture for 12 hours under a nitrogen atmosphere.[1]

-

After cooling to room temperature, extract the mixture with CH₂Cl₂.[1]

-

Dry the organic phase over anhydrous MgSO₄.[1]

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using hexanes as the eluent to yield the final product as a yellow solid.[1]

Fabrication of Top-Contact/Bottom-Gate OTFTs

This protocol outlines the steps for fabricating OTFTs using the synthesized DTT derivatives.

Materials:

-

Highly doped p-type silicon wafers (acting as the gate electrode)

-

Silicon dioxide (SiO₂, 300 nm, acting as the gate dielectric)

-

DTT derivative solution (e.g., 0.5 wt% in chloroform)

-

Octadecyltrichlorosilane (OTS) solution

-

Gold (Au) for source and drain electrodes

-

Shadow mask for electrode deposition

Procedure:

-

Clean the Si/SiO₂ substrates by sonication in a sequence of deionized water, acetone, and isopropyl alcohol.

-

Treat the substrates with an oxygen plasma to enhance surface hydrophilicity.

-

Immerse the substrates in an OTS solution for surface modification to create a hydrophobic self-assembled monolayer. This improves the ordering of the organic semiconductor.

-

Spin-coat the DTT derivative solution onto the OTS-treated substrates.

-

Anneal the semiconductor films at an optimized temperature (e.g., 150 °C) to improve crystallinity.

-

Deposit the gold source and drain electrodes (e.g., 50 nm thick) through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.

Characterization of OTFTs

Procedure:

-

Perform all electrical measurements under ambient conditions using a semiconductor parameter analyzer.

-

Calculate the field-effect mobility (μ) in the saturation regime using the following equation: IDS = (μ * Ci * W) / (2 * L) * (VG - Vth)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VG is the gate voltage, and Vth is the threshold voltage.

-

Determine the on/off ratio from the ratio of the maximum drain current to the minimum drain current.

Visualizations

Logical Workflow for OTFT Fabrication and Characterization

Caption: Workflow for the fabrication and characterization of DTT-based OTFTs.

Relationship between Molecular Structure and Device Performance

Caption: Influence of molecular structure on the performance of DTT-based OTFTs.

References

Application Notes and Protocols for 2-Butyltellurophene as a Monomer for Conductive Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-Butyltellurophene and its Potential

Tellurophenes are five-membered heterocyclic compounds containing a tellurium atom. When incorporated into polymers, the unique electronic properties of tellurium can lead to novel conductive materials. The introduction of an alkyl chain, such as a butyl group at the 2-position of the tellurophene ring, is anticipated to enhance the solubility of the resulting polymer in organic solvents, a crucial factor for processability and device fabrication. Polytellurophenes exhibit unique redox, optical, and electronic properties that make them promising candidates for applications in organic electronics.[1] The butyl substituent is expected to influence the polymer's morphology and electronic properties through steric and electronic effects.

Potential Applications:

-

Organic Field-Effect Transistors (OFETs): The enhanced solubility and potential for ordered packing of poly(this compound) could lead to high charge carrier mobility.

-

Organic Photovoltaics (OPVs): The narrow bandgap characteristic of some polytellurophenes could be advantageous for absorbing a broader range of the solar spectrum.

-

Sensors: The tellurium atom in the polymer backbone can interact with various analytes, making these materials suitable for chemical and biological sensing applications.[1]

-

Thermoelectric Devices: The unique properties of tellurium-containing polymers are being explored for their potential in organic thermoelectrics.[1]

Synthesis of this compound Monomer

The synthesis of this compound is not explicitly described in the literature. However, a plausible synthetic route can be adapted from known methods for synthesizing other 2-alkyltellurophenes and related heterocycles. A common approach involves the reaction of a suitable diacetylene precursor with a tellurium source.

Proposed Synthetic Pathway:

A potential route could involve the reaction of 1,2-diethynylbutane with sodium telluride.

Experimental Protocol (Hypothetical):

Materials:

-

1-Hexyne

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane

-

Tellurium powder

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Synthesis of 1,2-Diethynylbutane (Precursor): This precursor is not commercially available and would need to be synthesized. A possible route could start from 1-hexyne, which is deprotonated with n-BuLi and then reacted with a suitable electrophile to introduce the second acetylene group. This is a multi-step and challenging synthesis.

-

Preparation of Sodium Telluride (Na₂Te):

-

In a Schlenk flask under an inert atmosphere, add tellurium powder.

-

Add anhydrous ethanol, followed by the slow addition of sodium borohydride. The reaction is exothermic and will produce hydrogen gas.

-

The mixture is stirred until the tellurium powder has completely reacted to form a colorless solution of sodium telluride.

-

-

Synthesis of this compound:

-

In a separate Schlenk flask, dissolve the synthesized 1,2-diethynylbutane in anhydrous THF.

-

Cool the solution to 0°C.

-

Slowly add the freshly prepared sodium telluride solution to the solution of 1,2-diethynylbutane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or hexanes).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

-

Characterization: The structure of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization of this compound

This compound can potentially be polymerized through either chemical or electrochemical methods to yield poly(this compound).

Chemical Polymerization

Oxidative chemical polymerization is a common method for synthesizing conductive polymers.

Experimental Protocol (Hypothetical):

Materials:

-

This compound monomer

-

Anhydrous chloroform or other suitable solvent

-

Iron(III) chloride (FeCl₃) as an oxidant

-

Methanol

-

Ammonia solution

Procedure:

-

Dissolve the this compound monomer in anhydrous chloroform under an inert atmosphere.

-

In a separate flask, prepare a solution of anhydrous FeCl₃ in chloroform.

-

Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction mixture should change color, indicating polymerization.

-

Continue stirring at room temperature for 24 hours.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer and wash it with methanol to remove any remaining oxidant and unreacted monomer.

-

To obtain the neutral polymer, the collected solid is stirred in a methanol/ammonia solution to de-dope it.

-

Filter the neutral polymer, wash with methanol, and dry under vacuum.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a conductive polymer film onto an electrode surface.

Experimental Protocol (Hypothetical):

Materials:

-

This compound monomer

-

Anhydrous acetonitrile or dichloromethane as the solvent

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆) or another suitable supporting electrolyte

-

A three-electrode electrochemical cell:

-

Working electrode (e.g., platinum, glassy carbon, or indium tin oxide (ITO) coated glass)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

-

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Add the this compound monomer to the electrolyte solution at a concentration of approximately 10-50 mM.

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Assemble the three-electrode cell with the polished and cleaned working electrode.

-

Perform electropolymerization using either cyclic voltammetry (CV) or potentiostatic (constant potential) methods.

-

Cyclic Voltammetry: Scan the potential repeatedly between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (to be determined by an initial exploratory scan). The growth of the polymer film will be indicated by an increase in the peak currents with each cycle.

-

Potentiostatic: Apply a constant potential that is slightly higher than the oxidation potential of the monomer.

-

-

After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

Characterization of Poly(this compound)

The properties of the synthesized poly(this compound) need to be thoroughly characterized.

Data Presentation:

| Property | Expected Range/Value (Hypothetical) | Characterization Technique |

| Electrical Conductivity (Doped) | 10⁻⁴ - 10¹ S/cm | Four-point probe measurement |

| Optical Band Gap | 1.5 - 2.0 eV | UV-Vis Spectroscopy |

| HOMO Level | -5.0 to -5.5 eV | Cyclic Voltammetry, Photoelectron Spectroscopy |

| LUMO Level | -3.0 to -3.5 eV | Cyclic Voltammetry, UV-Vis Spectroscopy |

| Molecular Weight | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |

| Thermal Stability (Decomposition Temp.) | > 250 °C | Thermogravimetric Analysis (TGA) |

Visualizations

Chemical Structures and Polymerization

Caption: Synthesis of Poly(this compound) from its monomer.

Experimental Workflow for Electropolymerization and Characterization

Caption: Workflow for electropolymerization and characterization.

Signaling Pathway Analogy: Doping and Conduction

Caption: Doping process for inducing conductivity in the polymer.

References

Application Notes and Protocols for the Polymerization of 2-Butyltellurophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the primary techniques for the polymerization of 2-butyltellurophene, a promising organotellurium compound for the development of novel conductive polymers. While direct experimental data for this compound is limited, this document extrapolates from established protocols for structurally similar 3-alkyltellurophenes and 2-alkylthiophenes to provide detailed methodologies. The protocols herein cover monomer synthesis, chemical oxidative polymerization, electrochemical polymerization, and controlled radical polymerization, offering a foundational guide for researchers exploring the synthesis and application of poly(this compound).

Introduction

Polytellurophenes, the tellurium-containing analogues of polythiophenes, are an emerging class of conductive polymers with unique electronic and optical properties. The incorporation of the heavy tellurium atom can lead to enhanced intersystem crossing and altered redox properties, making these materials of interest for applications in organic electronics, sensors, and biomedicine. The 2-butyl substituent on the tellurophene ring is intended to enhance the solubility and processability of the resulting polymer, a common challenge in the field of conductive polymers.

This document outlines the primary methods for the synthesis of poly(this compound), including:

-

Monomer Synthesis: A proposed synthetic route to this compound.

-

Chemical Oxidative Polymerization: A straightforward method for producing bulk quantities of the polymer.

-

Electrochemical Polymerization: A technique for the direct deposition of thin polymer films onto electrode surfaces.

-

Grignard Metathesis (GRIM) Polymerization: A controlled polymerization method for achieving polymers with defined molecular weights and low polydispersity.

Monomer Synthesis: this compound

A plausible synthetic route to this compound, adapted from general tellurophene syntheses, is outlined below. This is a proposed multi-step synthesis that requires careful execution under inert conditions.

Protocol: Synthesis of this compound

Materials:

-

1-Hexyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Elemental Tellurium (Te) powder

-

Iodine (I₂)

-

Dry, oxygen-free tetrahydrofuran (THF)

-

Dry, oxygen-free diethyl ether

-

Standard Schlenk line and glassware

Procedure:

-

Lithiation of 1-Hexyne: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-hexyne in dry THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add one equivalent of n-BuLi and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Formation of Lithium 1-Hexynyltellurolate: In a separate Schlenk flask, suspend elemental tellurium powder in dry THF. Cool this suspension to 0 °C and slowly add the solution of lithium 1-hexynide from the previous step. Stir the reaction at room temperature overnight. The solution should change color, indicating the formation of the tellurolate.

-

Quenching with Iodine: Cool the reaction mixture to -78 °C and add a solution of one equivalent of iodine in dry THF dropwise. The reaction will likely change color again. Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield 2-butyl-5-iodotellurophene.

-

Deiodination (if necessary): If the final product is the iodinated tellurophene, a subsequent deiodination step using a reducing agent such as zinc dust in acetic acid may be required to obtain this compound.

Polymerization Techniques

Chemical Oxidative Polymerization

This method is a common and straightforward approach to synthesizing conjugated polymers. It typically results in a polymer with a broad molecular weight distribution.

Protocol: Chemical Oxidative Polymerization of this compound

Materials:

-

This compound

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous chloroform or another suitable solvent

-

Methanol

-

Ammonia solution

Procedure:

-

Under an inert atmosphere, dissolve this compound in anhydrous chloroform.

-

In a separate flask, prepare a solution of FeCl₃ (typically 2-4 equivalents per mole of monomer) in a minimal amount of anhydrous chloroform.

-

Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction mixture should darken, indicating polymerization.

-

Stir the reaction at room temperature for 24 hours.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer and wash it with methanol, followed by a dilute ammonia solution to remove any remaining iron catalyst, and then again with methanol.

-

Dry the polymer under vacuum.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct growth of a polymer film on a conductive substrate, which is advantageous for device fabrication.

Protocol: Electrochemical Polymerization of this compound

Materials:

-

This compound

-

Acetonitrile or dichloromethane (spectroscopic grade)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell (working electrode: e.g., platinum, glassy carbon, or ITO-coated glass; counter electrode: e.g., platinum wire; reference electrode: e.g., Ag/AgCl)

-

Potentiostat

Procedure:

-

Prepare a solution of this compound (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Assemble the three-electrode cell with the electrodes immersed in the solution.

-

Polymerize the monomer onto the working electrode using either potentiodynamic (cyclic voltammetry) or potentiostatic (constant potential) methods. For cyclic voltammetry, sweep the potential between the background and the oxidation potential of the monomer for multiple cycles. For potentiostatic polymerization, apply a constant potential slightly above the oxidation potential of the monomer.

-

After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a type of catalyst-transfer polycondensation that allows for the synthesis of well-defined, regioregular conjugated polymers with controlled molecular weights and narrow polydispersity indices. This method requires the synthesis of a dihalogenated monomer.

Protocol: GRIM Polymerization of 2,5-Dibromo-3-butyltellurophene

Materials:

-

2,5-Dibromo-3-butyltellurophene (requires separate synthesis)

-

t-Butylmagnesium chloride (t-BuMgCl) in THF

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous THF

Procedure:

-

Monomer Preparation: The synthesis of 2,5-dibromo-3-butyltellurophene would likely involve the bromination of 3-butyltellurophene using a brominating agent like N-bromosuccinimide (NBS).

-

Grignard Metathesis: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-butyltellurophene in anhydrous THF. Cool the solution to 0 °C.

-

Slowly add one equivalent of t-BuMgCl solution dropwise. Stir the mixture at room temperature for 1-2 hours to facilitate the magnesium-halogen exchange.

-

Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ (the monomer to catalyst ratio will determine the target molecular weight).

-

Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-24 hours).

-

Termination and Precipitation: Quench the reaction by adding a small amount of 5 M HCl. Precipitate the polymer by pouring the reaction mixture into methanol.

-

Filter the polymer, wash with methanol, and dry under vacuum.

Data Presentation

The following table summarizes expected and typical quantitative data for polytellurophenes and related poly(3-alkylthiophenes) synthesized by various methods. Data for poly(this compound) is projected and should be determined experimentally.

| Polymerization Method | Polymer | Typical Mn (kDa) | Typical PDI | Conductivity (S/cm) |

| Chemical Oxidative | Poly(3-alkyltellurophene) | 5 - 20 | 2.0 - 4.0 | 10⁻⁵ to 10⁻² |

| Electrochemical | Poly(tellurophene) film | - | - | 10⁻⁴ to 10⁻¹ |

| GRIM | Poly(3-hexylthiophene) | 10 - 100 | 1.1 - 1.5 | 10⁻³ to 10¹ |

| Projected for Poly(this compound) | ||||

| Chemical Oxidative | Poly(this compound) | 5 - 15 | 2.0 - 3.5 | To be determined |

| Electrochemical | Poly(this compound) film | - | - | To be determined |

| GRIM | Poly(this compound) | 10 - 80 | 1.2 - 1.6 | To be determined |

Visualizations

Caption: Workflow for Chemical Oxidative Polymerization.

Caption: Logical Flow of GRIM Polymerization.

Conclusion

The polymerization of this compound presents an exciting avenue for the development of new functional polymeric materials. While this document provides a foundational set of protocols based on closely related chemistries, researchers are encouraged to optimize reaction conditions and fully characterize the resulting polymers. The successful synthesis and polymerization of this compound will contribute valuable knowledge to the field of organotellurium chemistry and conductive polymers.

Application Notes and Protocols for Suzuki Coupling Functionalization of 2-Butyltellurophene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 2-butyltellurophene via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined below are adapted from established methods for analogous heterocyclic compounds and are intended to serve as a robust starting point for the synthesis of novel 2-aryl- and 2-heteroaryl-butyltellurophenes.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have made it an invaluable tool in medicinal chemistry and materials science for the construction of complex molecular architectures.[4][5]

Tellurophenes are five-membered heterocyclic compounds containing a tellurium atom. Their unique electronic properties make them interesting scaffolds for the development of novel organic electronic materials and biologically active compounds. The functionalization of the tellurophene core, particularly at the 2-position, allows for the systematic modulation of its physicochemical and pharmacological properties. The Suzuki coupling offers a powerful method for introducing aryl and heteroaryl substituents at this position.

While specific protocols for the Suzuki coupling of this compound are not extensively reported, successful couplings have been demonstrated for structurally similar 2-haloselenophenes.[6] The chemical resemblance between selenium and tellurium allows for the adaptation of these protocols for the target transformation. The following sections provide a detailed experimental procedure, expected outcomes, and troubleshooting guidelines for the Suzuki coupling of a 2-halo-5-butyltellurophene with various boronic acids.

Reaction Principle and Workflow

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

A general workflow for the Suzuki coupling functionalization of a 2-halo-5-butyltellurophene is depicted below:

Caption: General workflow for the Suzuki coupling of 2-halo-5-butyltellurophene.

Experimental Protocols

The following protocol is adapted from the successful Suzuki coupling of 2-haloselenophenes and is expected to be a good starting point for 2-halo-5-butyltellurophene.[6]

Materials:

-

2-Bromo-5-butyltellurophene or 2-Iodo-5-butyltellurophene

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Procedure:

-

To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-halo-5-butyltellurophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed 1,2-dimethoxyethane (DME) (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Add water (10 mL) and extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-5-butyltellurophene.

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Suzuki coupling of a hypothetical 2-halo-5-butyltellurophene with various arylboronic acids, based on the results obtained for the analogous 2-haloselenophene.[6] Actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-5-butyltellurophene | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-butyltellurophene | 80-90 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-butyltellurophene | 75-85 |

| 4 | 4-Nitrophenylboronic acid | 2-(4-Nitrophenyl)-5-butyltellurophene | 70-80 |

| 5 | 2-Thienylboronic acid | 2-(2-Thienyl)-5-butyltellurophene | 80-90 |

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving the palladium catalyst in different oxidation states.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

-

Low or no conversion:

-

Catalyst deactivation: Ensure all reagents and solvents are properly degassed to remove oxygen. Use fresh, high-quality palladium catalyst. Consider using a phosphine ligand (e.g., PPh₃, SPhos) to stabilize the palladium catalyst.

-

Inactive base: Use a freshly opened or properly stored base. Ensure the base is sufficiently strong for the chosen boronic acid.

-

Low reaction temperature: Increase the reaction temperature in increments of 10 °C.

-

-

Formation of byproducts:

-

Homocoupling of boronic acid: This can occur at higher temperatures. Try lowering the reaction temperature or using a milder base.

-

Protodeborylation of boronic acid: Ensure anhydrous conditions if using a non-aqueous solvent system.

-

-

Difficulty in purification:

-

If the product is difficult to separate from starting materials or byproducts, consider optimizing the reaction conditions to drive the reaction to completion.

-

Experiment with different solvent systems for column chromatography.

-

By following these protocols and considering the troubleshooting advice, researchers can effectively utilize the Suzuki-Miyaura cross-coupling for the synthesis of a diverse range of functionalized this compound derivatives for various applications in drug discovery and materials science.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Stille Coupling of 2,5-dibromo-3-butyltellurophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Stille coupling polymerization of 2,5-dibromo-3-butyltellurophene with a distannyl comonomer. The resulting poly(3-butyltellurophene) derivatives are of significant interest in the field of organic electronics due to their potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and thermoelectrics. The methodologies outlined herein are based on established procedures for the synthesis of analogous polyheterocyclic compounds, adapted for the specific reactivity of tellurophene-based monomers.

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In polymer chemistry, it is widely employed for the synthesis of conjugated polymers. The reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. For the synthesis of poly(3-butyltellurophene)s, 2,5-dibromo-3-butyltellurophene serves as the dihalide monomer, which is then polymerized with a suitable distannyl comonomer. The choice of comonomer allows for the tuning of the electronic and physical properties of the resulting polymer.

Reaction Scheme

The Stille coupling polymerization of 2,5-dibromo-3-butyltellurophene proceeds via a palladium-catalyzed cross-coupling reaction with a distannylated aromatic comonomer. A common choice for the organotin reagent is 2,5-bis(trimethylstannyl)thiophene, which leads to the formation of a donor-acceptor alternating copolymer.

Application Notes and Protocols for Incorporating 2-Butyltellurophene into π-Conjugated Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tellurophenes, the tellurium-containing analogs of thiophenes and selenophenes, are an emerging class of heterocycles for the development of novel π-conjugated materials.[1][2] The incorporation of tellurium into a conjugated backbone can lead to unique electronic and optical properties due to the metalloid nature of tellurium.[3] Polytellurophenes, in particular, have shown promise in electronic applications, exhibiting high hole mobilities in field-effect transistors.[1] This document provides detailed protocols and data for the incorporation of 2-butyltellurophene into π-conjugated systems, focusing on monomer synthesis and polymerization techniques. While specific data for this compound is extrapolated from closely related 3-alkyltellurophenes, the provided methodologies offer a robust starting point for the synthesis and investigation of these materials.

I. Synthesis of this compound Monomers

The synthesis of stable and polymerizable this compound monomers is the primary challenge.[4] Based on established procedures for 3-alkyltellurophenes, a plausible synthetic route to 2,5-dihalo-3-butyltellurophene, a key monomer for polymerization, is outlined below.

Experimental Protocol: Synthesis of 2,5-Dibromo-3-butyltellurophene

This protocol is adapted from the synthesis of 2,5-dibromo-3-hexylthiophene and general procedures for handling tellurophene precursors.[5][6]

Materials:

-

3-Butyltellurophene (synthesis assumed from appropriate precursors)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Hydrobromic acid (48%)

-

Hydrogen peroxide (34%)

-

Diethyl ether

-

Sodium thiosulfate solution (10%)

-

Magnesium sulfate (MgSO₄)

Procedure:

-